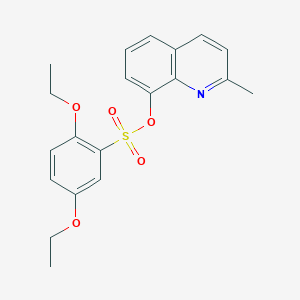
1-(2-Ethoxyphenyl)-4-(2,3,4-trimethylbenzenesulfonyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Ethoxyphenyl)-4-(2,3,4-trimethylbenzenesulfonyl)piperazine, commonly known as ETPP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. ETPP belongs to the class of piperazine derivatives and has been shown to possess a range of biological activities. In
作用機序
The exact mechanism of action of ETPP is not fully understood. However, it is believed to act on the central nervous system by modulating the activity of various neurotransmitters such as serotonin, dopamine, and GABA. ETPP has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
ETPP has been shown to have a range of biochemical and physiological effects. In animal models, it has been shown to increase the levels of serotonin and dopamine in the brain, which may contribute to its antidepressant and anxiolytic properties. ETPP has also been shown to reduce the levels of inflammatory cytokines in the brain, which may contribute to its neuroprotective effects.
実験室実験の利点と制限
One advantage of ETPP is its relatively low toxicity, which makes it a promising candidate for further development as a therapeutic agent. However, one limitation of ETPP is its poor solubility in water, which may make it difficult to administer in certain experimental settings.
将来の方向性
There are several future directions for research on ETPP. One area of interest is its potential use as a treatment for neuropathic pain. Additionally, further studies are needed to fully understand the mechanism of action of ETPP and to identify its molecular targets. Another area of interest is the development of more soluble derivatives of ETPP that may be easier to administer in experimental settings.
合成法
The synthesis of ETPP involves the reaction of 1-(2-ethoxyphenyl)piperazine with 2,3,4-trimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine. This reaction results in the formation of ETPP as a white solid, which can be purified through recrystallization.
科学的研究の応用
ETPP has been studied extensively for its potential therapeutic applications in various diseases. It has been shown to possess anticonvulsant, antidepressant, and anxiolytic properties in animal models. Additionally, ETPP has been investigated for its potential use as a treatment for neuropathic pain and as a neuroprotective agent in conditions such as Parkinson's disease and Alzheimer's disease.
特性
IUPAC Name |
1-(2-ethoxyphenyl)-4-(2,3,4-trimethylphenyl)sulfonylpiperazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O3S/c1-5-26-20-9-7-6-8-19(20)22-12-14-23(15-13-22)27(24,25)21-11-10-16(2)17(3)18(21)4/h6-11H,5,12-15H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUYXFBGJVADPGB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N2CCN(CC2)S(=O)(=O)C3=C(C(=C(C=C3)C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Ethoxyphenyl)-4-(2,3,4-trimethylbenzenesulfonyl)piperazine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

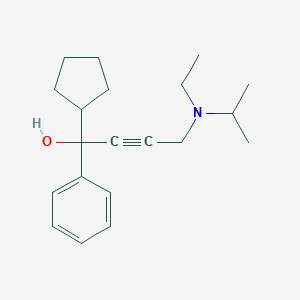
![2-bromo-N-[2-(thiophen-2-yl)ethyl]benzamide](/img/structure/B346208.png)
![6-[2-(2-methoxyphenoxy)ethyl]-6H-indolo[2,3-b]quinoxaline](/img/structure/B346212.png)
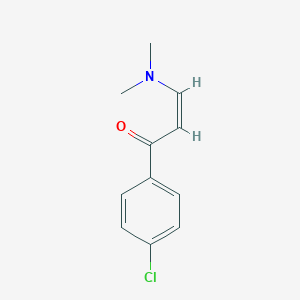
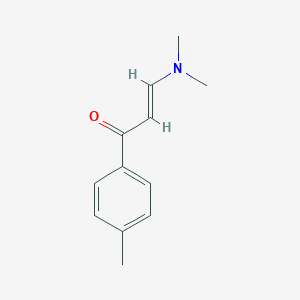
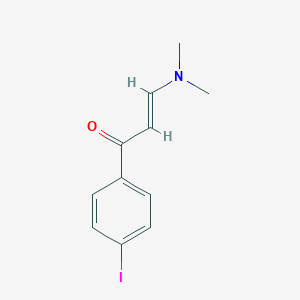

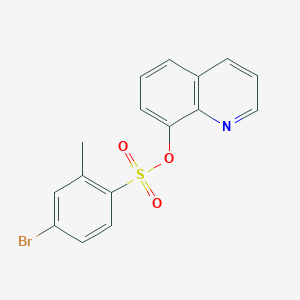
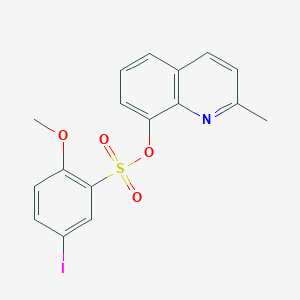

![1-[2-(4-morpholinyl)ethyl]-3-(2-phenoxyethyl)-1,3-dihydro-2H-benzimidazol-2-imine](/img/structure/B346234.png)
![1-(1H-benzo[d][1,2,3]triazol-1-yl)-3-(9H-carbazol-9-yl)propan-2-ol](/img/structure/B346236.png)

